N'-butanoyl-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
N'-Butanoyl-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a heterocyclic compound featuring a dihydropyridine core substituted with a 4-chlorobenzyl group at position 1, a butanoyl hydrazide at position 3, and a ketone at position 4. The compound’s synthesis likely involves cyclization of β-enamino ester precursors or hydrazide coupling reactions, as inferred from related methodologies in the literature .
Properties
IUPAC Name |
N'-butanoyl-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-3-15(22)19-20-17(24)13-6-9-16(23)21(11-13)10-12-4-7-14(18)8-5-12/h4-9,11H,2-3,10H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGKPPVGJKJNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- N′-[(E)-(2-Chlorophenyl)methylene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide (): This analogue replaces the 4-chlorophenyl group with a 2-chlorophenyl substituent and uses a pyridazine core instead of pyridine. The pyridazine ring, with two adjacent nitrogen atoms, increases electron deficiency, which could enhance reactivity but reduce metabolic stability .
1-[(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde () :
Substitution of the 4-chlorophenyl group with a 4-methylbenzyl moiety increases lipophilicity, while the aldehyde group at position 3 offers reactivity for further derivatization (e.g., Schiff base formation). This contrasts with the target compound’s carbohydrazide, which provides hydrogen-bonding capacity and stability .
Functional Group Modifications
- 1-[(4-Chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (): Replacing the butanoyl hydrazide with a carboxamide-linked 2-ethoxyphenyl group introduces an ether functionality. The ethoxy group may enhance solubility in polar solvents, while the carboxamide’s rigidity could limit conformational flexibility compared to the more flexible carbohydrazide .
- The aldehyde group at position 3 is highly reactive, making this compound less stable under physiological conditions than the target carbohydrazide .
Core Heterocycle Differences
- 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () :
The pyridazine core (two adjacent nitrogens) introduces distinct electronic and steric properties compared to the pyridine ring. Pyridazines are more electron-deficient, which may affect π-π stacking interactions and solubility. The acetic acid substituent adds acidity, contrasting with the target compound’s neutral carbohydrazide .
Physicochemical Properties
*Calculated based on molecular formula.
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